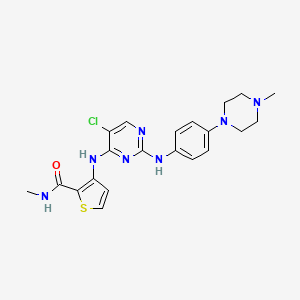
Fak-IN-15
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fak-IN-15 is a compound that targets focal adhesion kinase, a non-receptor tyrosine kinase involved in various cellular processes such as proliferation, survival, migration, and invasion. Focal adhesion kinase plays a crucial role in the regulation of cancer stem cell activities and the formation of the tumor microenvironment . This compound has shown promise in preclinical studies as a potential therapeutic agent for cancer treatment.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Fak-IN-15 involves multiple steps, including the formation of key intermediates and the final coupling reaction. The reaction conditions typically involve the use of specific reagents and catalysts to achieve high yields and purity. Detailed synthetic routes and reaction conditions are often proprietary and may vary depending on the manufacturer.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the quality and consistency of the product. This process may include optimization of reaction conditions, purification methods, and quality control measures to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
Fak-IN-15 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced form.
Substitution: this compound can undergo substitution reactions where specific functional groups are replaced with others.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions may involve reagents like halogens, acids, or bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce various substituted compounds.
Scientific Research Applications
Fak-IN-15 has a wide range of scientific research applications, including:
Chemistry: this compound is used as a tool compound to study the role of focal adhesion kinase in various chemical reactions and pathways.
Biology: this compound is employed in biological research to investigate the effects of focal adhesion kinase inhibition on cellular processes such as migration, invasion, and survival.
Medicine: this compound has shown potential as a therapeutic agent for cancer treatment by targeting focal adhesion kinase and disrupting tumor growth and metastasis.
Industry: this compound is used in the development of new drugs and therapeutic strategies targeting focal adhesion kinase.
Mechanism of Action
Fak-IN-15 exerts its effects by inhibiting the activity of focal adhesion kinase. This inhibition disrupts the signaling pathways mediated by focal adhesion kinase, leading to reduced cell proliferation, migration, and survival. This compound targets specific molecular sites on focal adhesion kinase, preventing its activation and subsequent downstream signaling .
Comparison with Similar Compounds
Fak-IN-15 is unique compared to other focal adhesion kinase inhibitors due to its specific molecular structure and mechanism of action. Similar compounds include:
IN10018: Another focal adhesion kinase inhibitor with a different molecular structure.
Defactinib: A well-known focal adhesion kinase inhibitor used in clinical trials.
GSK2256098: A focal adhesion kinase inhibitor with distinct pharmacological properties.
Conteltinib: An inhibitor targeting focal adhesion kinase with a unique binding profile.
APG-2449: A novel focal adhesion kinase inhibitor under investigation for its therapeutic potential.
This compound stands out due to its specific binding affinity and efficacy in preclinical studies, making it a promising candidate for further research and development.
Properties
Molecular Formula |
C21H24ClN7OS |
|---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
3-[[5-chloro-2-[4-(4-methylpiperazin-1-yl)anilino]pyrimidin-4-yl]amino]-N-methylthiophene-2-carboxamide |
InChI |
InChI=1S/C21H24ClN7OS/c1-23-20(30)18-17(7-12-31-18)26-19-16(22)13-24-21(27-19)25-14-3-5-15(6-4-14)29-10-8-28(2)9-11-29/h3-7,12-13H,8-11H2,1-2H3,(H,23,30)(H2,24,25,26,27) |
InChI Key |
UFHCTHYBRPKINC-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CS1)NC2=NC(=NC=C2Cl)NC3=CC=C(C=C3)N4CCN(CC4)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















